molecular formula C10H9NO3 B11905746 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid

3-(Furo[3,2-c]pyridin-2-yl)propanoic acid

Cat. No.: B11905746
M. Wt: 191.18 g/mol
InChI Key: YOGKNEODBGVZNY-UHFFFAOYSA-N
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Description

3-(Furo[3,2-c]pyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-furo[3,2-c]pyridin-2-ylpropanoic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)2-1-8-5-7-6-11-4-3-9(7)14-8/h3-6H,1-2H2,(H,12,13)

InChI Key

YOGKNEODBGVZNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CCC(=O)O

Origin of Product

United States

Genesis and Structural Significance of Furo 3,2 C Pyridine Systems

The propanoic acid side chain, extending from the furan (B31954) component, introduces both hydrophilicity and the capacity for hydrogen bonding through its carboxylic acid group. vulcanchem.com This feature can significantly influence the pharmacokinetic properties of molecules, such as solubility and membrane permeability.

The synthesis of furo[3,2-c]pyridine (B1313802) systems can be achieved through various organic reactions. One common approach involves the cyclization of appropriately substituted pyridine (B92270) precursors. For instance, some methods start from 3-(furan-2-yl)propenoic acid, which can be converted to an azide (B81097) and then cyclized to form a furo[3,2-c]pyridin-4(5H)-one core. researchgate.net This core can then be further modified to introduce different substituents. Another synthetic strategy involves the Pictet-Spengler reaction, which has been used to create tetrahydrofuro[3,2-c]pyridines from 2-(5-methylfuran-2-yl)ethanamine and various aldehydes. beilstein-journals.org Although detailed proprietary protocols for the direct synthesis of 3-(furo[3,2-c]pyridin-2-yl)propanoic acid are not widely published, analogous methods for related furan-pyridine hybrids suggest that cyclocondensation and cross-coupling strategies are viable approaches. vulcanchem.com

The Furo 3,2 C Pyridine Core As a Privileged Structure in Organic and Medicinal Chemistry

The term "privileged structure" is used to describe a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. The furo[3,2-c]pyridine (B1313802) core has earned this designation due to its recurrent appearance in a variety of biologically active compounds. Its rigid framework provides a well-defined orientation for appended functional groups to interact with protein binding sites, while the heteroatoms (nitrogen and oxygen) can participate in crucial hydrogen bonding interactions.

The versatility of the furo[3,2-c]pyridine scaffold is evident in its application across different therapeutic areas. For example, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) core have been investigated as potent inhibitors of B-Raf kinase, a key target in cancer therapy. nih.gov Furthermore, the hydrogenated counterparts, tetrahydrofuro[3,2-c]pyridines, have shown promise as JAK2 inhibitors and potent κ-opioid receptor agonists. beilstein-journals.org

A significant breakthrough highlighting the privileged nature of the furo[3,2-c]pyridine scaffold is the discovery of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins. nih.gov Pan-BET inhibitors have shown clinical efficacy but are often associated with toxicities. The development of domain-selective inhibitors, such as those based on the furo[3,2-c]pyridine core, offers a promising strategy to separate the therapeutic effects from the adverse ones. nih.gov

One such derivative, compound 8l (XY153), demonstrated a high binding affinity for the BRD4 BD2 domain with an IC50 value of 0.79 nM and exhibited 354-fold selectivity over the BRD4 BD1 domain. nih.gov This compound also displayed potent antiproliferative activity against various tumor cell lines, particularly the MV4-11 leukemia cell line (IC50 = 0.55 nM), while showing low cytotoxicity against normal lung fibroblast cells, indicating a favorable safety profile. nih.gov

Rationale for Dedicated Academic Inquiry into 3 Furo 3,2 C Pyridin 2 Yl Propanoic Acid and Its Analogues

Strategies for the Construction of the Furo[3,2-c]pyridine Nucleus

The assembly of the furo[3,2-c]pyridine core can be achieved through a variety of synthetic routes, each with its own advantages and limitations. These strategies often involve the careful orchestration of cyclization reactions, multicomponent approaches, and transition metal-catalyzed transformations.

Cyclization Reactions and Their Mechanistic Underpinnings in Furo[3,2-c]pyridine Formation

Cyclization reactions represent a fundamental approach to the synthesis of the furo[3,2-c]pyridine skeleton. One of the most prominent methods involves the Sonogashira coupling of a suitably substituted halopyridine with a terminal alkyne, followed by an intramolecular cyclization. For instance, the reaction of a 3-halo-4-hydroxypyridine with a terminal alkyne under palladium-copper catalysis yields a 4-alkynyl-3-hydroxypyridine intermediate, which then undergoes a 5-endo-dig cyclization to furnish the furo[3,2-c]pyridine ring system. The mechanism of this cyclization is believed to proceed through the deprotonation of the hydroxyl group, followed by nucleophilic attack onto the alkyne, facilitated by the electronic properties of the pyridine (B92270) ring.

For the synthesis of hydrogenated furo[3,2-c]pyridines, the Pictet-Spengler reaction has proven to be a valuable tool. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov This reaction typically involves the condensation of a furan-containing β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the furan (B31954) ring to form the tetrahydrofuro[3,2-c]pyridine core. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov The mechanism proceeds via the formation of a Schiff base or an iminium ion, which then acts as the electrophile for the cyclization. Another classical cyclization method that has been applied to the synthesis of the tetrahydrofuro[3,2-c]pyridine system is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent. beilstein-journals.orgnih.gov

Multicomponent Reaction Approaches Towards Furo[3,2-c]pyridine Ring Systems (e.g., Groebke-Blackburn-Bienaymé Reaction)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide, is a powerful tool for the synthesis of imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines. While the direct application of the GBB reaction for the synthesis of furo[3,2-c]pyridines has not been extensively reported, an "unusual" GBB reaction has been observed to yield furo[2,3-c]pyridines. This outcome suggests that under specific conditions, the regioselectivity of the cyclization step can be altered. It is conceivable that with careful selection of substrates and reaction conditions, the GBB reaction could be adapted to favor the formation of the furo[3,2-c]pyridine isomer.

ReactionReactantsCatalyst/ConditionsProduct
Groebke-Blackburn-Bienaymé ReactionAmidine, Aldehyde, IsocyanideAcid catalystImidazo-fused heterocycles
"Unusual" Groebke-Blackburn-Bienaymé ReactionSpecific Aldehydes (e.g., with a proximal hydroxyl group)Acid catalystFuro[2,3-c]pyridines

Transition Metal-Catalyzed Coupling and Cyclization Sequences (e.g., Palladium, Copper, Gold Catalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the furo[3,2-c]pyridine nucleus is no exception. Palladium catalysts are particularly prominent in this area, most notably in the Sonogashira coupling reaction, which is often a key step in the formation of the furan ring. scirp.org This reaction allows for the efficient coupling of a halopyridine with a terminal alkyne, setting the stage for subsequent cyclization. Furthermore, palladium-catalyzed intramolecular Heck reactions have been successfully employed in the synthesis of the closely related benzo nih.govwikipedia.orgfuro[3,2-c]pyridine system, suggesting the potential of this methodology for the construction of the parent furo[3,2-c]pyridine core. korea.ac.kr

Copper catalysts are also utilized, often in conjunction with palladium in Sonogashira reactions, but also independently in cyclization reactions. While specific examples for the synthesis of this compound are scarce, copper-catalyzed methods have been reported for the synthesis of related furo-pyridines and furo-quinolines.

Gold catalysts are well-known for their ability to catalyze the cyclization of alkynes to form furans. Although direct application to the furo[3,2-c]pyridine system is not widely documented, the general principles of gold-catalyzed alkyne cyclization provide a plausible pathway for the construction of this heterocyclic core. This would typically involve the gold-catalyzed intramolecular hydroalkoxylation of a suitably substituted alkyne-functionalized pyridine.

Metal CatalystKey Reaction TypeApplication in Furo[3,2-c]pyridine Synthesis
PalladiumSonogashira Coupling, Heck ReactionFormation of the furan ring via alkyne coupling and subsequent cyclization.
CopperCo-catalyst in Sonogashira, CyclizationFacilitates alkyne coupling and can mediate cyclization steps.
GoldAlkyne Cyclization (Hydroalkoxylation)Plausible for the intramolecular formation of the furan ring from an alkyne precursor.

Intramolecular Annulation Strategies for Furo[3,2-c]pyridine Assembly

Intramolecular annulation strategies provide a powerful means of constructing the furo[3,2-c]pyridine ring system from a single precursor molecule. For the synthesis of tetrahydrofuro[3,2-c]pyridines, intramolecular Friedel-Crafts alkylation has been shown to be an effective method. nih.gov This approach involves the acid-catalyzed cyclization of a furan derivative bearing a suitable electrophilic side chain onto the electron-rich furan ring.

More modern approaches involve intramolecular C-H activation and annulation. Drawing parallels from the synthesis of related fused heterocycles like indoles and benzofurans, it is conceivable that a palladium-catalyzed intramolecular C-H activation of a suitably substituted pyridine derivative could lead to the formation of the furo[3,2-c]pyridine core. caltech.edursc.orgmsu.edu This would typically involve the directed activation of a C-H bond on the pyridine ring and subsequent coupling with a tethered furan precursor.

Development of Stereoselective Syntheses for Chiral Furo[3,2-c]pyridine Derivatives

The development of stereoselective methods for the synthesis of chiral furo[3,2-c]pyridine derivatives is of great importance for the preparation of enantiomerically pure compounds for biological evaluation. While specific methodologies for the chiral furo[3,2-c]pyridine core are not extensively documented, general strategies for the asymmetric synthesis of related chiral pyridines and their hydrogenated counterparts can be applied.

For instance, the use of chiral catalysts or auxiliaries in the Pictet-Spengler reaction can provide access to enantioenriched tetrahydrofuro[3,2-c]pyridines. Similarly, asymmetric Heck reactions, employing chiral phosphine (B1218219) ligands, could be utilized to introduce chirality during the formation of the heterocyclic core or in the elaboration of side chains. The development of catalytic asymmetric dearomatization strategies for pyridines also opens up new avenues for the synthesis of chiral, partially hydrogenated furo[3,2-c]pyridine derivatives.

Elaboration of the Propanoic Acid Side Chain at the C-2 Position of the Furo[3,2-c]pyridine Core

One viable strategy involves the functionalization of a pre-formed furo[3,2-c]pyridine nucleus. This would typically begin with the regioselective halogenation (e.g., bromination or iodination) of the furo[3,2-c]pyridine at the C-2 position, which is activated by the adjacent furan oxygen. The resulting 2-halofuro[3,2-c]pyridine can then serve as a versatile intermediate for various cross-coupling reactions. For example, a palladium-catalyzed Heck reaction with ethyl acrylate (B77674) would yield the corresponding 3-(furo[3,2-c]pyridin-2-yl)propenoate, which can then be reduced to the propanoate and subsequently hydrolyzed to the desired propanoic acid. organic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.orgnih.gov Alternatively, a Sonogashira coupling of the 2-halofuro[3,2-c]pyridine with a suitable three-carbon alkyne, followed by reduction of the triple bond and functional group manipulation, could also lead to the target molecule. scirp.orgwikipedia.orglibretexts.orgthalesnano.comorganic-chemistry.org

An alternative approach would be to construct the pyridine ring onto a furan-2-ylpropanoic acid derivative. This would involve the synthesis of a suitable furan-2-ylpropanoic acid ester, which is then functionalized at the C-3 position to introduce a group amenable to pyridine ring formation. For instance, the introduction of an amino group or a related nitrogen-containing functionality would allow for the application of classical pyridine synthesis methodologies, such as a modified Hantzsch reaction or other annulation strategies.

Starting MaterialKey TransformationIntermediateFinal Product
Furo[3,2-c]pyridineHalogenation at C-22-Halo-furo[3,2-c]pyridine
2-Halo-furo[3,2-c]pyridineHeck Reaction with Ethyl AcrylateEthyl 3-(furo[3,2-c]pyridin-2-yl)propenoateThis compound
2-Halo-furo[3,2-c]pyridineSonogashira Coupling with a C3-alkyne2-(Alkynyl)-furo[3,2-c]pyridineThis compound
Furan-2-ylpropanoic acid esterAnnulation of Pyridine RingSubstituted furan precursorThis compound

Direct Functionalization Strategies for Propanoic Acid Moiety Introduction

Direct functionalization strategies involve the introduction of the propanoic acid side chain onto a pre-existing furo[3,2-c]pyridine core. These methods are advantageous for late-stage modification of complex molecules.

One potential approach is through palladium-catalyzed cross-coupling reactions. For instance, a 2-halo-furo[3,2-c]pyridine could be coupled with a suitable three-carbon synthon. The Heck reaction, which couples an unsaturated halide with an alkene, represents a viable route. organic-chemistry.orgwikipedia.org In this scenario, a 2-bromo- or 2-iodo-furo[3,2-c]pyridine could react with an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. The resulting furo[3,2-c]pyridin-2-yl)acrylate ester can then be hydrogenated and saponified to yield the desired propanoic acid.

Another powerful tool for this transformation is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org A 2-halo-furo[3,2-c]pyridine could be reacted with propargyl alcohol. The resulting alkynol could then be subjected to a sequence of reduction and oxidation to furnish the propanoic acid side chain.

Recent advances in C-H functionalization offer a more direct and atom-economical approach. rsc.org Although specific examples for the furo[3,2-c]pyridine system are not extensively documented, methodologies developed for other pyridine and furan systems could be adapted. This might involve a transition-metal-catalyzed reaction between the C-H bond at the 2-position of the furo[3,2-c]pyridine ring and a reagent that can be converted to the propanoic acid moiety.

Table 1: Potential Direct Functionalization Strategies

Reaction Type Furo[3,2-c]pyridine Precursor Coupling Partner Key Reagents Intermediate Product
Heck Reaction 2-Iodo-furo[3,2-c]pyridine Ethyl acrylate Pd(OAc)₂, PPh₃, Et₃N Ethyl 3-(furo[3,2-c]pyridin-2-yl)acrylate
Sonogashira Coupling 2-Bromo-furo[3,2-c]pyridine Propargyl alcohol PdCl₂(PPh₃)₂, CuI, Et₃N (Furo[3,2-c]pyridin-2-yl)prop-2-yn-1-ol
C-H Functionalization Furo[3,2-c]pyridine Acrylate derivative Transition metal catalyst (e.g., Rh, Ru) 3-(Furo[3,2-c]pyridin-2-yl)acrylate

Convergent Synthetic Routes Incorporating Substituted Propanoic Acid Precursors

Convergent syntheses involve the assembly of the furo[3,2-c]pyridine ring system from precursors that already contain the propanoic acid side chain or a suitable precursor. These routes can be highly efficient as they build complexity rapidly.

A prominent strategy for constructing the furo[3,2-c]pyridine core is through a cascade reaction involving a Sonogashira coupling followed by a 5-endo-dig cyclization. clockss.org In a convergent approach, a substituted alkyne bearing a protected propanoic acid moiety could be coupled with a 4-hydroxy-3-iodopyridine. The subsequent base-induced cyclization of the pyridine oxygen onto the alkyne would form the furan ring, directly yielding the target structure after deprotection. clockss.org

Another versatile method is the Pictet-Spengler reaction, which has been successfully employed for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org A furan derivative containing a 2-(2-aminoethyl) group and a propanoic acid substituent at the appropriate position could be condensed with an aldehyde, followed by an acid-catalyzed cyclization to form the piperidine (B6355638) ring of the tetrahydrofuro[3,2-c]pyridine system. Subsequent aromatization would lead to the desired furo[3,2-c]pyridine.

Furthermore, syntheses starting from substituted pyridin-2(1H)-ones offer another convergent pathway. For example, a 1-substituted-4-hydroxy-6-methylpyridin-2(1H)-one can react with a suitable Michael acceptor that incorporates the propanoic acid chain to construct the fused furan ring. bohrium.comresearchgate.net

Table 2: Convergent Synthetic Approaches

Precursor 1 Precursor 2 Key Reaction Type Resulting Scaffold
4-Hydroxy-3-iodopyridine Alkyne with propanoic acid side chain Sonogashira coupling / 5-endo-dig cyclization Furo[3,2-c]pyridine
2-(Furan-2-yl)ethanamine derivative with propanoic acid side chain Aldehyde Pictet-Spengler Reaction Tetrahydrofuro[3,2-c]pyridine
4-Hydroxy-pyridin-2(1H)-one Substituted nitrostyrene (B7858105) or other Michael acceptor Michael addition / Cyclization Furo[3,2-c]pyridin-4(5H)-one

Sustainable Chemical Synthesis Considerations for Furo[3,2-c]pyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. researchgate.net For the synthesis of furo[3,2-c]pyridine derivatives, several sustainable strategies can be considered.

The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of related fused heterocyclic systems, often under solvent-free conditions. nih.govresearchgate.net This technique can be applied to various steps, including the construction of the heterocyclic core and subsequent functionalization reactions.

Another key aspect of sustainable synthesis is the choice of solvents. The development of synthetic routes that utilize water or other environmentally benign solvents is highly desirable. For example, phosphine-free Heck reactions have been successfully carried out in water using specific palladium complexes. organic-chemistry.org

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. researchgate.net Strategies such as C-H functionalization are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized substrates and generate stoichiometric amounts of waste. rsc.org

Furthermore, the use of catalytic systems, particularly those involving earth-abundant and non-toxic metals, is a crucial consideration. While palladium is a highly effective catalyst, research into catalysts based on metals like copper or iron for cross-coupling and cyclization reactions is an active area of investigation. wikipedia.orgnih.gov

Table 3: Green Chemistry Metrics and Their Application

Green Chemistry Principle Application in Furo[3,2-c]pyridine Synthesis Potential Benefits
Energy Efficiency Microwave-assisted synthesis Reduced reaction times, lower energy consumption
Safer Solvents Use of water or bio-based solvents Reduced toxicity and environmental impact
Atom Economy C-H functionalization strategies Minimized waste generation, increased efficiency
Catalysis Use of highly efficient, recyclable, or earth-abundant metal catalysts Reduced cost, lower environmental burden

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

A complete NMR spectral analysis is crucial for the unambiguous determination of the molecular structure of this compound. This would involve the use of one- and two-dimensional NMR techniques to establish the connectivity of atoms and the spatial arrangement of the molecule.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

Detailed ¹H NMR spectral data for this compound, including chemical shifts, coupling constants, and signal multiplicities, are not currently available in the surveyed literature. Such data would be essential to identify the specific protons in the furan, pyridine, and propanoic acid moieties of the molecule.

Carbon-13 (¹³C) NMR Spectral Interpretation and Chemical Shift Correlation

Similarly, published ¹³C NMR spectra for this compound are not available. A ¹³C NMR spectrum would reveal the number of unique carbon environments and their chemical shifts, providing critical information for structural confirmation.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

The application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be necessary for a complete structural assignment. These experiments would establish proton-proton and proton-carbon correlations, confirming the bonding framework and providing insights into the through-space proximity of protons. However, no such 2D NMR data has been reported for this compound.

Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry data for this compound is not found in the public domain. HR-ESI-MS would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Metabolite Profiling

Tandem mass spectrometry (MS/MS) studies, which involve the fragmentation of a selected precursor ion, have not been published for this compound. MS/MS analysis would be instrumental in proposing and confirming fragmentation pathways, which could aid in the structural elucidation of the molecule and any potential metabolites.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the carboxylic acid group, the aromatic furo[3,2-c]pyridine core, and the aliphatic linker.

The most prominent features in the IR spectrum would arise from the propanoic acid group. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak between 1725 and 1700 cm⁻¹.

The furo[3,2-c]pyridine core will contribute a series of bands in the fingerprint region (1650-1400 cm⁻¹), corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. The formation of quaternary salts of pyridine is known to alter the vibrations in this region, suggesting that the electronic environment of the pyridine ring significantly influences these frequencies. pw.edu.pl Additionally, C-H aromatic stretching vibrations are expected to be observed around 3150-3000 cm⁻¹. The furan moiety will show characteristic C-O-C stretching vibrations.

A hypothetical table of the expected major IR absorption bands for this compound is presented below, based on typical functional group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300-2500Broad, Strong
Carboxylic AcidC=O stretch1725-1700Strong, Sharp
Aromatic C-HC-H stretch3150-3000Medium to Weak
Furo[3,2-c]pyridineC=C and C=N stretch1650-1400Medium to Strong
FuranC-O-C stretch1250-1050Medium
Aliphatic C-HC-H stretch2975-2845Medium

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis and Absolute Configuration Assignment

While a specific SCXRD structure for this compound is not publicly available, analysis of related structures allows for a hypothetical description. For instance, the crystal structure of a related pyridine-containing propanoic acid derivative, 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, reveals that the molecules are linked through intermolecular O-H···N hydrogen bonds, forming a one-dimensional chain. vulcanchem.com It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state. The carboxylic acid group can form strong hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of supramolecular assemblies such as chains or dimers.

The planarity of the furo[3,2-c]pyridine ring system would likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. The propanoic acid side chain introduces conformational flexibility, and its torsion angles would be a key feature of the crystal structure. The determination of the absolute configuration would be crucial if the compound were resolved into its enantiomers, which could be achieved through SCXRD analysis of a derivative containing a known chiral center.

A hypothetical table of key crystallographic parameters that would be obtained from an SCXRD analysis is provided below.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

| Hydrogen Bonding | Details of intermolecular hydrogen bonds, including donor-acceptor distances and angles. | | π-π Stacking | Information on the geometry of π-π stacking interactions between the furo[3,2-c]pyridine rings. | | Torsion Angles | The torsion angles of the propanoic acid side chain, defining its conformation. |

Analysis of Photophysical Properties and Electronic Transitions in Furo[3,2-c]pyridine Scaffolds (e.g., Absorption, Emission Spectra, Quantum Yield)

The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. The furo[3,2-c]pyridine scaffold, being an extended aromatic system, is expected to exhibit interesting photophysical behavior.

The absorption spectrum of this compound in a suitable solvent would likely show absorption bands in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the fused aromatic ring system. The position and intensity of these bands would be influenced by the solvent polarity.

The fluorescence properties of furo[3,2-c]pyridine derivatives are of particular interest. A novel photosensitizer based on a furo[3,2-c]pyridine core has been developed, which exhibits aggregation-induced emission (AIE) and produces reactive oxygen species upon irradiation. nih.gov This suggests that the furo[3,2-c]pyridine scaffold can be a platform for developing fluorescent probes and photodynamic therapy agents. The emission spectrum of this compound would likely show an emission maximum in the UV or visible region, with a specific quantum yield that would depend on its molecular structure and environment. The quantum yield is a measure of the efficiency of the fluorescence process.

The electronic transitions can be further understood by considering the electron-donating nature of the furan ring and the electron-accepting nature of the pyridine ring within the fused system. This can lead to intramolecular charge transfer (ICT) character in the excited state, which can influence the emission wavelength and quantum yield.

A hypothetical table summarizing the expected photophysical properties is presented below.

Property Description Expected Range/Value
Absorption Maximum (λabs)The wavelength at which the molecule shows maximum absorption of light.250-350 nm (in a common organic solvent)
Molar Absorptivity (ε)A measure of how strongly the molecule absorbs light at a given wavelength.10,000 - 50,000 M⁻¹cm⁻¹
Emission Maximum (λem)The wavelength at which the molecule shows maximum fluorescence emission.350-500 nm (in a common organic solvent)
Quantum Yield (ΦF)The ratio of the number of photons emitted to the number of photons absorbed.0.01 - 0.5 (highly dependent on structure and environment)
Stokes ShiftThe difference in wavelength between the absorption and emission maxima.50 - 150 nm

Computational Chemistry and in Silico Approaches in the Study of 3 Furo 3,2 C Pyridin 2 Yl Propanoic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Prediction

There are no published studies utilizing Density Functional Theory (DFT) or other quantum chemical calculations to investigate the electronic structure, reactivity (such as frontier molecular orbitals, electrostatic potential maps), or to predict the spectroscopic properties (like IR, NMR, or UV-Vis spectra) of 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

No research could be found that employs Molecular Dynamics (MD) simulations to analyze the conformational landscape of this compound. Furthermore, there is no information available regarding its binding dynamics with any potential biological targets, which would typically be explored through MD simulations to understand the stability and nature of ligand-receptor interactions over time.

Predictive Modeling of Biological Activity and Receptor Interaction Profiles

There is no evidence of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, being developed or used to forecast the biological activity of this compound. Consequently, there are no computationally generated receptor interaction profiles or predictions of its potential pharmacological effects.

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Pattern Recognition

No cheminformatics or data mining studies focused on recognizing Structure-Activity Relationship (SAR) patterns for a series of compounds including this compound are available. SAR analysis requires a dataset of related compounds with corresponding biological activity data, which does not appear to exist in the public domain for this chemical series.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 Furo 3,2 C Pyridin 2 Yl Propanoic Acid Analogues

Comprehensive SAR Elucidation Through Systematic Chemical Modification of the Furo[3,2-c]pyridine (B1313802) Core

The furo[3,2-c]pyridine scaffold serves as a versatile template for the design of biologically active compounds, with its activity profile being highly dependent on the nature and position of various substituents.

Impact of Substituents on the Furan (B31954) and Pyridine (B92270) Rings on Biological Modulation

The biological activity of furo[3,2-c]pyridine derivatives can be significantly influenced by the introduction of different functional groups on both the furan and pyridine rings. For instance, in the context of anticancer activity, the presence of specific substituents has been shown to be crucial. A series of furan[3,2-c]pyridine derivatives were designed and synthesized, revealing that certain modifications led to significant in vitro anti-tumor activities mdpi.com. One particular compound demonstrated exceptional cytotoxicity against esophageal cancer cell lines, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL mdpi.com.

Furthermore, studies on different heterocyclic systems fused with a furan ring have highlighted the importance of substituents. For example, trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives were identified as highly effective anticancer agents against a neuro-2a cell line mdpi.com. This suggests that electron-withdrawing groups on the pyridine or a fused pyrimidine ring can enhance cytotoxic effects.

The following table summarizes the observed impact of various substituents on the biological activity of furo[3,2-c]pyridine analogues based on available research.

Modification Site Substituent Observed Biological Effect Reference
Pyridine RingTrifluoromethylEnhanced anticancer activity mdpi.com
Furan RingAmino groupKey for CDK2 inhibition nih.gov
Pyridine RingThione groupIncreased antitumor activity nih.gov
Fused Ring SystemPyrimidinePotent anticancer agents mdpi.com

Conformational Effects and Steric Considerations in Furo[3,2-c]pyridine-Based Ligands

The three-dimensional arrangement of furo[3,2-c]pyridine-based ligands plays a pivotal role in their interaction with biological targets. The fusion of the furan and pyridine rings creates a relatively planar and rigid core structure. The orientation of substituents can, therefore, significantly impact binding affinity.

For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, which are structurally related to furo[3,2-c]pyridines, the position of a benzamido group was found to be critical for FMS kinase inhibition nih.gov. While direct studies on the conformational effects of 3-(furo[3,2-c]pyridin-2-yl)propanoic acid are not detailed in the provided results, the principles of steric hindrance and optimal spatial arrangement of functional groups are fundamental in medicinal chemistry and would undoubtedly apply. The size and shape of substituents can dictate the ability of the ligand to fit into the binding pocket of a target protein. Large, bulky groups may cause steric clashes, leading to a decrease in activity, whereas smaller, appropriately positioned groups can enhance binding through favorable van der Waals interactions.

Role of the Propanoic Acid Moiety in Molecular Recognition and Biological Activity

Structural Modifications of the Propanoic Acid Chain and Their Influence on Target Interaction

Alterations to the length and flexibility of the propanoic acid chain can have a profound impact on biological activity. While specific studies on modifying the propanoic acid chain of this compound were not found, general principles suggest that the length of the alkyl chain is often crucial for optimal positioning of the terminal carboxylic acid group.

In a study of structurally analogous 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives, the length of the carboxylic acid chain was found to be important for their activity as aldose reductase inhibitors mdpi.com. Compounds with a shorter chain length proved to be more potent inhibitors than those with propionic or iso-propionic acid derivatives mdpi.com. This indicates that a precise distance between the heterocyclic core and the acidic group is necessary for effective target engagement.

Importance of Carboxylic Acid Functionality in Hydrogen Bonding and Chelation

The carboxylic acid group is a key functional moiety that can participate in several crucial intermolecular interactions, including hydrogen bonding and chelation with metal ions. The ability of the carboxyl group to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the carbonyl oxygen) makes it a versatile interaction point with biological macromolecules.

In the crystal structure of a related compound, 3-(2-pyridylaminocarbonyl)propanoic acid, intermolecular O—H⋯N and N—H⋯O hydrogen bonds were observed, resulting in the formation of chains nih.govresearchgate.net. This demonstrates the strong propensity of the carboxylic acid and amide functionalities to engage in hydrogen bonding, which is a primary mechanism of ligand-receptor recognition. These interactions are vital for stabilizing the ligand within the binding site of a target protein, thereby contributing to its biological effect.

Mechanistic Studies of Molecular Interaction with Biological Targets

The furo[3,2-c]pyridine ring system has been identified as a pharmacophore with the potential for antipsychotic activity nih.govresearchgate.net. Derivatives containing this core have shown significant affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while exhibiting weak interaction with the dopamine (B1211576) D2 receptor nih.gov. This suggests a mechanism of action that is distinct from typical antipsychotics, which often target dopamine receptors.

Molecular docking studies with other furopyridine derivatives have provided insights into their binding modes. For instance, certain furopyridine derivatives designed as CDK2 inhibitors were found to have a similar binding mode to a reference compound in the active site of the enzyme nih.gov. Key interactions likely involve hydrogen bonds and hydrophobic interactions with specific amino acid residues within the ATP-binding pocket of the kinase.

While specific mechanistic studies on this compound are not available in the provided search results, the collective evidence from related furo[3,2-c]pyridine and pyrrolopyridine derivatives points towards interactions with specific biological targets like kinases and G-protein coupled receptors, mediated by a combination of hydrogen bonding, and hydrophobic and steric interactions.

Characterization of Binding Modes and Key Residue Interactions (e.g., Kinases, Receptors)

While direct crystallographic or detailed molecular modeling studies for this compound are not extensively available in the public domain, insights into its potential binding modes can be extrapolated from studies on the broader furo[3,2-c]pyridine scaffold and its isomers.

Kinase Interactions: The isomeric furo[3,2-b]pyridine (B1253681) core has been identified as a privileged scaffold for highly selective kinase inhibitors. Current time information in Oskarshamn, SE.researchgate.net Analogs of this scaffold have been shown to engage with the back pocket of kinases, a region that exhibits significant variation in amino acid composition among different kinases. This interaction is a key determinant of selectivity, as the hinge region, a more common binding site for kinase inhibitors, is relatively conserved across the kinome. researchgate.net For a furo[3,2-c]pyridine-based kinase inhibitor, it is plausible that the furo[3,2-c]pyridine core would orient itself to form hydrogen bonds with the kinase hinge region, while substituents, such as the propanoic acid group at the 2-position, could extend into the solvent-exposed region or interact with residues in the ribose-binding pocket or the aforementioned back pocket. The carboxylic acid moiety of the propanoic acid side chain could potentially form salt bridges or hydrogen bonds with positively charged or polar amino acid residues, respectively, thereby anchoring the inhibitor and contributing to its binding affinity.

Receptor Interactions: Derivatives of the furo[3,2-c]pyridine ring system have demonstrated significant affinity for serotonin receptors, specifically the 5-HT1 and 5-HT2 subtypes, while exhibiting weak interactions with dopamine D2 receptors. nih.gov In these interactions, the furo[3,2-c]pyridine core likely serves as the primary pharmacophore, engaging with the receptor's binding pocket through a combination of hydrophobic and polar interactions. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, a common feature in the binding of ligands to aminergic GPCRs. Substituents on the furo[3,2-c]pyridine scaffold play a crucial role in modulating binding affinity and selectivity. For this compound, the propanoic acid side chain could interact with polar or charged residues at the entrance of the receptor's binding pocket or in extracellular loop regions.

Below is a hypothetical representation of potential key interactions, derived from the general understanding of ligand-protein binding and information on related scaffolds.

Potential Target Class Interacting Moiety of the Compound Potential Key Residue Interactions Type of Interaction
KinasesFuro[3,2-c]pyridine coreHinge region residuesHydrogen bonding
Propanoic acid side chainBack pocket or solvent-exposed region residuesHydrophobic/Polar interactions
Carboxylic acid groupLysine, ArginineSalt bridge, Hydrogen bonding
Serotonin ReceptorsPyridine nitrogenSerine, Threonine, AsparagineHydrogen bonding
Furan oxygenPolar residuesHydrogen bonding
Aromatic corePhenylalanine, Tyrosine, Tryptophanπ-π stacking
Propanoic acid side chainExtracellular loop residuesPolar/Charged interactions

Investigation of Signal Transduction Pathway Modulation

The modulation of signal transduction pathways by this compound has not been directly elucidated in published research. However, studies on the isomeric furo[3,2-b]pyridine scaffold provide compelling evidence for the potential of this class of compounds to influence key cellular signaling cascades.

Notably, derivatives of furo[3,2-b]pyridine have been identified as effective modulators of the Hedgehog signaling pathway. researchgate.nethyphadiscovery.com The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. The ability of a furo[3,2-b]pyridine analog to modulate this pathway suggests that the furo-pyridine core can be a suitable scaffold for targeting components of this intricate signaling network. While the exact mechanism of modulation was not detailed, it is plausible that these compounds could interact with key proteins in the pathway such as Smoothened (SMO) or downstream transcription factors of the Gli family.

Given the structural similarity, it is conceivable that this compound or its derivatives could also modulate the Hedgehog pathway or other related signaling cascades. The nature and position of substituents on the furo[3,2-c]pyridine ring would likely determine the specific pathway being modulated and the nature of the effect (i.e., agonism or antagonism).

Furthermore, the observed affinity of furo[3,2-c]pyridine derivatives for serotonin receptors implies a direct modulation of serotonergic signaling. nih.gov Activation of 5-HT1 and 5-HT2 receptors can trigger a cascade of downstream events through G-protein coupling, leading to the modulation of adenylyl cyclase and phospholipase C activity, respectively. This, in turn, affects the levels of intracellular second messengers like cAMP and IP3/DAG, influencing a wide array of cellular processes, including neuronal excitability, mood, and cognition.

Comparative Analysis of SAR Across Furo[3,2-c]pyridine Positional Isomers and Related Fused Heterocycles

Furo[3,2-c]pyridine vs. Furo[3,2-b]pyridine: While both are isomers of furopyridine, their biological activities can differ significantly. As mentioned, the furo[3,2-b]pyridine scaffold has been more extensively explored as a platform for kinase inhibitors, particularly targeting cdc-like kinases (CLKs). Current time information in Oskarshamn, SE.researchgate.net In contrast, the known biological profile of furo[3,2-c]pyridine derivatives is more centered on their effects on the central nervous system, particularly their interaction with serotonin receptors. nih.gov This suggests that the orientation of the furan and pyridine rings relative to each other plays a critical role in dictating the preferred target class. The position of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring influences the molecule's electrostatic potential and its ability to form specific directional interactions with biological macromolecules.

Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine: The thieno[3,2-c]pyridine scaffold is a close bioisostere of furo[3,2-c]pyridine, with the furan oxygen being replaced by a sulfur atom. Both scaffolds have been investigated as pharmacophores for potential antipsychotic agents. nih.gov Interestingly, while both show potent affinity for serotonin 5-HT1 and 5-HT2 receptors, electrophysiological studies indicate that they have distinct effects on dopamine neurons. This implies that even though they may bind to the same primary receptors, their downstream signaling effects or interactions with secondary targets may differ. The subtle differences in the size, electronegativity, and hydrogen-bonding capacity of oxygen versus sulfur can lead to altered binding orientations or affinities for off-targets, ultimately resulting in different pharmacological profiles.

Influence of the Propanoic Acid Moiety: The introduction of a propanoic acid substituent at the 2-position of the furo[3,2-c]pyridine ring is expected to significantly impact its physicochemical properties and biological activity. The carboxylic acid group introduces a polar, ionizable moiety, which can influence solubility, cell permeability, and plasma protein binding. From a SAR perspective, a carboxylic acid is often a key pharmacophoric element that can engage in strong ionic or hydrogen-bonding interactions with a biological target. In the context of arylalkanoic acids, the distance between the acidic center and the aromatic ring is often critical for activity. The presence of a methyl group on the carbon atom alpha to the carboxylic acid can also enhance anti-inflammatory activity in some classes of compounds.

The following table provides a comparative summary of the general biological activities observed for different furopyridine isomers and a related thienopyridine.

Scaffold Key Biological Activities Reported Potential Therapeutic Areas
Furo[3,2-c]pyridine Affinity for 5-HT1 and 5-HT2 receptors nih.govCNS disorders (e.g., psychosis)
Furo[3,2-b]pyridine Kinase (CLK) inhibition, Hedgehog pathway modulation Current time information in Oskarshamn, SE.researchgate.netresearchgate.netCancer, Neurodegenerative diseases
Furo[2,3-b]pyridine (B1315467) Kinase (Lck, Akt) inhibition, Tubulin polymerization inhibitionCancer
Thieno[3,2-c]pyridine Affinity for 5-HT1 and 5-HT2 receptors nih.govCNS disorders (e.g., psychosis)

It is important to note that the specific biological activity of any given derivative will be highly dependent on the nature and position of other substituents on the heterocyclic core. The propanoic acid moiety in this compound represents a significant modification that would need to be experimentally evaluated to determine its specific impact on the activity profile of the furo[3,2-c]pyridine scaffold.

Biological Target Identification and Functional Characterization of Furo 3,2 C Pyridin 2 Yl Propanoic Acid Derivatives

Profiling of Kinase Inhibition (e.g., Cdc-like Kinases (CLKs), AKT1, JAK2)

Derivatives of the furo-pyridine scaffold have shown significant potential as inhibitors of several protein kinases.

The furo[3,2-b]pyridine (B1253681) scaffold has been identified as a promising core for the development of potent and highly selective inhibitors of Cdc-like kinases (CLKs). researchgate.netnih.gov These kinases are involved in the regulation of alternative splicing, and their dysregulation is implicated in various diseases, including cancer. researchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the discovery of potent and cell-active CLK inhibitors. researchgate.netnih.gov For instance, a flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines has been developed, yielding highly selective inhibitors of CLKs and homeodomain-interacting protein kinases (HIPKs). nih.gov

Compound IDTarget KinaseActivity/SelectivityReference
MU1210 CLK1/2/4State-of-the-art chemical biology probe muni.cz
MU135 HIPKsHighly selective inhibitor nih.gov
MU1787 HIPKsHighly selective inhibitor nih.gov

While direct data on furo[3,2-c]pyridine (B1313802) derivatives as AKT1 inhibitors is scarce, research on the related furo[2,3-d]pyrimidine (B11772683) scaffold has shown promising results. A series of novel furo[2,3-d]pyrimidine derivatives were designed and synthesized as potential PI3K/AKT dual inhibitors. nih.govrsc.org One particular compound, 10b , which incorporates a 1,3,4-thiadiazole (B1197879) moiety, demonstrated potent inhibitory activity against PI3Kα/β and AKT enzymes. nih.govrsc.org Another furo[2,3-d]pyrimidine derivative, compound V , with 2-thienyl and methyl groups, also exhibited strong inhibitory activity against AKT-1 kinase. nih.gov

Compound IDTarget KinaseIC₅₀Reference
10b PI3Kα0.175 ± 0.007 µM nih.govrsc.org
PI3Kβ0.071 ± 0.003 µM nih.govrsc.org
AKT0.411 ± 0.02 µM nih.govrsc.org
V AKT-124 µM nih.gov

There is currently no publicly available research data on the inhibition of Janus kinase 2 (JAK2) by derivatives of the furo[3,2-c]pyridine scaffold.

Assessment of Receptor Binding and Agonist/Antagonist Activity (e.g., Toll-like Receptor 8 (TLR8), Estrogen Receptors, Serotonin (B10506) Receptors)

The furo[3,2-c]pyridine ring system has been explored as a novel pharmacophore with potential antipsychotic activity, which is often associated with binding to dopamine (B1211576) and serotonin receptors. nih.gov

A study on arylpiperazine derivatives of furo[3,2-c]pyridine revealed potent affinity for serotonin 5-HT1 and 5-HT2 receptors. nih.gov However, the interaction of these molecules with the dopamine D2 receptor was found to be weak. nih.gov These findings suggest a potential for developing selective serotonin receptor modulators based on this scaffold. The antipsychotic efficacy of drugs is often linked to their binding affinities for dopamine and serotonin receptors. nih.govresearchgate.net

Compound ClassTarget ReceptorsBinding AffinityReference
Arylpiperazine derivatives of furo[3,2-c]pyridineSerotonin 5-HT1 & 5-HT2Potent affinity nih.gov
Dopamine D2Weak interaction nih.gov

No specific research data is currently available on the binding or activity of furo[3,2-c]pyridine derivatives at Toll-like Receptor 8 (TLR8) or Estrogen Receptors.

Functional Studies on Cellular Signaling Pathways (e.g., Hedgehog Signaling, AMPK Pathway)

The furo[3,2-b]pyridine scaffold has been identified as a source of effective modulators of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated sub-micromolar modulation of the Hh pathway. researchgate.netnih.gov This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. researchgate.net

Compound ClassSignaling PathwayActivityReference
3,5,7-trisubstituted furo[3,2-b]pyridinesHedgehog (Hh)Sub-micromolar modulators researchgate.netnih.gov

No specific research data is currently available on the effects of furo[3,2-c]pyridine derivatives on the AMP-activated protein kinase (AMPK) pathway.

Enzyme Activity Assays and Mechanistic Characterization of Inhibition (e.g., Topoisomerases)

While direct studies on furo[3,2-c]pyridine derivatives are lacking, research on the structurally related benzofuro[3,2-b]pyridine scaffold has shown significant topoisomerase inhibitory activity. Topoisomerases are crucial enzymes involved in managing DNA topology and are validated targets for anticancer drugs.

A series of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and II. researchgate.net Several compounds with a 2-furyl group at either the 2- or 4-position of the central pyridine (B92270) ring showed significant topoisomerase II inhibitory activity. researchgate.net Further studies on 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines also revealed excellent topoisomerase II inhibitory activity for several compounds. nih.gov

Compound ClassTarget EnzymeActivityReference
2,4-Diaryl benzofuro[3,2-b]pyridinesTopoisomerase IISignificant inhibition (especially with 2-furyl substitution) researchgate.net
2-Chlorophenyl-substituted benzofuro[3,2-b]pyridinesTopoisomerase IIExcellent inhibition nih.gov

Applications in Chemical Biology and Translational Research for 3 Furo 3,2 C Pyridin 2 Yl Propanoic Acid Analogues

Development of Furo[3,2-c]pyridine (B1313802) Scaffolds as Chemical Probes for Biological Systems

The furo[3,2-c]pyridine scaffold and its isomers are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. This has led to their development as chemical probes to investigate complex biological systems. For instance, the isomeric furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for creating potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.netresearchgate.net Through optimization of substituted furo[3,2-b]pyridines, researchers have developed cell-active and highly selective inhibitors for this kinase family. nih.govresearchgate.net

Furthermore, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer. nih.gov The development of such selective inhibitors and modulators based on the furopyridine framework provides valuable tools for chemical biology, allowing for the detailed study of the roles of specific kinases and signaling pathways in health and disease. nih.govresearchgate.net

Scaffold Hop and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at improving potency, selectivity, and pharmacokinetic properties, or to explore novel chemical space. nih.govresearchgate.net Bioisosterism involves substituting one functional group or scaffold with another that possesses similar physical and chemical properties, thereby retaining the desired biological activity. researchgate.net

The furo[3,2-c]pyridine ring system has been successfully employed in such strategies. For example, it has been explored as a pharmacophore with potential antipsychotic activity. nih.gov In these efforts, researchers have noted that while furo[3,2-c]pyridine derivatives exhibit potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, their interaction with the dopamine (B1211576) D2 receptor is weak. nih.gov This differential affinity highlights how bioisosteric replacement can modulate selectivity. Although structurally similar, the thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings likely employ different mechanisms to achieve their biological effects, underscoring the subtle yet significant impact of replacing a sulfur atom with an oxygen atom in the heterocyclic core. nih.gov

Rational Design of Polypharmacology Agents and Multi-Targeting Ligands

While much research on furopyridine scaffolds has focused on achieving high selectivity for a single target, the inherent ability of this "privileged" structure to interact with multiple biological molecules makes it a candidate for the rational design of polypharmacological agents. nih.gov These are compounds intentionally designed to interact with multiple targets to achieve a desired therapeutic effect, which can be particularly useful in complex diseases like cancer.

Research has shown that certain furo[3,2-c]pyridine derivatives possess potent affinity for multiple receptor types simultaneously, such as serotonin (5-HT1 and 5-HT2) and, to a lesser extent, dopamine (D2) receptors. nih.gov This inherent multi-target profile serves as a starting point for the rational design of ligands with a specifically tailored polypharmacology. By modifying substituents on the furo[3,2-c]pyridine core, it is conceivable to fine-tune the binding affinities for a desired set of targets, leading to the development of novel multi-targeting ligands for complex diseases.

Utilization of Furo[3,2-c]pyridine Architectures in Advanced Materials Science (e.g., Organic Light-Emitting Diodes)

The unique electronic properties of the furo[3,2-c]pyridine architecture have made it a valuable component in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). rsc.orgrsc.org Researchers have successfully designed and synthesized highly efficient phosphorescent iridium (Ir) complexes incorporating a furo[3,2-c]pyridine-based ligand. rsc.orgacs.orgnih.gov

One notable example is the complex (pfupy)₂Ir(acac), which was developed by replacing the sulfur atom in a thiophene-containing ligand with an oxygen atom to create the furo[3,2-c]pyridine-based structure. rsc.orgrsc.org This modification resulted in a blue-shift of the emission maximum from 556 nm to 538 nm and an improved photoluminescence quantum yield of 0.80. rsc.org An OLED device based on this complex achieved a record-high external quantum efficiency (EQE) of 30.5% without the need for out-coupling technology. rsc.orgrsc.org

Further research has demonstrated that by modifying the C-chelated blocks attached to the furo[3,2-c]pyridine-iridium core, the emission colors can be tuned across the entire visible spectrum, from blue to deep-red. acs.orgnih.gov These complexes maintain high photoluminescence quantum yields and have been used to create high-performance OLEDs with excellent external quantum efficiencies across various colors. acs.orgnih.gov For instance, a green OLED device achieved an impressive EQE of 31.8%. nih.gov These findings underscore the significant potential of furo[3,2-c]pyridine-based materials for use in full-color OLED displays and other advanced electronic applications. acs.orgnih.gov

Performance of Furo[3,2-c]pyridine-Based Iridium Complexes in OLEDs

ComplexEmission ColorMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)CIE Coordinates (x, y)
(pfupy)₂Ir(acac)Green30.5%110.5N/A
Furopyridine Complex 1Greenish-Blue20.0%46.6(0.25, 0.48)
Furopyridine Complex 2Green31.8%89.0(0.30, 0.58)
Furopyridine Complex 3Greenish-Yellow19.9%71.9(0.43, 0.54)
Furopyridine Complex 4Orange16.6%38.9(0.62, 0.37)
Furopyridine Complex 5Red12.0%16.7(0.66, 0.32)
Furopyridine Complex 6Deep-Red8.5%7.3(0.70, 0.29)

Data sourced from multiple studies on furo[3,2-c]pyridine-based phosphors. rsc.orgnih.gov

Future Directions and Emerging Research Opportunities for 3 Furo 3,2 C Pyridin 2 Yl Propanoic Acid

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Furo[3,2-c]pyridine (B1313802) Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel furo[3,2-c]pyridine derivatives. nih.gov These computational tools can overcome the time and cost limitations of traditional drug discovery by rapidly analyzing vast chemical spaces and predicting molecular properties with high accuracy. nih.gov

Future research will likely leverage AI/ML in several key areas:

De Novo Design: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel furo[3,2-c]pyridine structures with desired pharmacological profiles from the ground up. nih.gov This allows for the exploration of previously unsynthesized chemical matter tailored for specific biological targets.

Lead Optimization: Advanced ML algorithms can predict structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This predictive power can guide synthetic chemists in modifying the 3-(furo[3,2-c]pyridin-2-yl)propanoic acid core—for instance, by suggesting optimal substituents on the pyridine (B92270) or furan (B31954) ring—to enhance potency, selectivity, and pharmacokinetic properties, similar to how replacing a phenyl with a pyridine ring has been shown to boost biological potency by orders of magnitude in other scaffolds. nih.gov

Target Identification and Repurposing: AI can analyze complex biological data to identify new potential targets for existing furo[3,2-c]pyridine compounds or suggest new therapeutic applications for them by uncovering unexpected drug-target interactions. nih.gov For example, models could screen derivatives against a wide panel of kinases or receptors to identify novel activities beyond their primary design scope.

Table 1: Potential Applications of AI/ML in Furo[3,2-c]pyridine Research

AI/ML Application Area Specific Task for Furo[3,2-c]pyridine Derivatives Potential Impact
Generative Models Design of novel derivatives with optimized binding features. Rapid expansion of the chemical library with high-quality candidates. nih.gov
Predictive Modeling Prediction of ADME-Tox, biological activity, and kinase selectivity. Reduced late-stage failures and more efficient lead optimization. nih.gov
Molecular Dynamics Simulation of binding modes with targets like BET bromodomains or kinases. nih.govrsc.org Elucidation of the mechanism of action and rationale for structural modifications.
Drug Repurposing Screening of existing derivatives against new biological targets. Discovery of new therapeutic uses for established compounds. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

While initial studies have provided a glimpse into the biological activities of the furo[3,2-c]pyridine class, a vast landscape of potential targets remains unexplored. Future research must systematically screen this compound and its derivatives against diverse target families to uncover new therapeutic avenues.

Emerging research points toward several promising areas:

Oncology: Building on the discovery of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and highly selective inhibitors of the second bromodomain (BD2) of the BET protein BRD4, further exploration is warranted. nih.gov The representative compound XY153 showed an IC₅₀ of 0.79 nM for BRD4 BD2 and potent antiproliferative activity against acute myeloid leukemia (AML) cell lines. nih.gov Derivatives of this compound could be designed as next-generation BET inhibitors or screened against other epigenetic targets or protein kinases critical to cancer progression, such as PI3K/AKT, which have been successfully targeted by related furopyrimidine scaffolds. rsc.orgnih.gov

Central Nervous System (CNS) Disorders: Furo[3,2-c]pyridine derivatives have been identified as having potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine (B1211576) D2 receptors, suggesting potential for antipsychotic agents with a novel mechanism of action. nih.gov Furthermore, related furocoumarin structures have shown inhibitory activity against cholinesterases and monoamine oxidases, key targets in Alzheimer's disease. nih.gov This suggests that the furo[3,2-c]pyridine scaffold could be a valuable starting point for developing treatments for a range of neuropsychiatric and neurodegenerative conditions.

Infectious Diseases: The pyridine nucleus is a common feature in antimicrobial and antiviral agents. mdpi.com The unique structure of this compound could be leveraged to design novel inhibitors of microbial or viral enzymes. For example, in silico modeling has shown that related furocoumarins could target Trichomonas vaginalis purine (B94841) nucleoside phosphorylase (TvPNP), an essential enzyme in that protozoan. rsc.org

Table 2: Potential Biological Targets and Therapeutic Areas

Biological Target Family Specific Example Therapeutic Area Reference
Epigenetic Proteins BET Bromodomain 2 (BD2) Oncology (e.g., AML) nih.gov
Protein Kinases PI3K/AKT Oncology rsc.orgnih.gov
GPCRs Serotonin 5-HT1/5-HT2 Receptors Psychiatry (Antipsychotics) nih.gov
Key Enzymes Acetylcholinesterase, Monoamine Oxidase B Neurodegenerative Disease nih.gov
Pathogen Enzymes Purine Nucleoside Phosphorylase Anti-parasitic rsc.org

Development of Advanced Analytical Techniques for In Situ Monitoring of Furo[3,2-c]pyridine Reactions and Interactions

A deeper understanding of both the synthesis and biological action of furo[3,2-c]pyridines requires moving beyond traditional analytical methods. The development and application of advanced, real-time analytical techniques are crucial for future progress. The need to understand reaction mechanisms and surface intermediates in situ and in operando is a growing theme in chemistry. rsc.org

Future research should focus on:

Real-Time Reaction Monitoring: Techniques such as in situ NMR and Raman spectroscopy can provide real-time information on the formation of intermediates and byproducts during the synthesis of complex furo[3,2-c]pyridine architectures. researchgate.net This would allow for precise control and optimization of reaction conditions, leading to higher yields and purities, especially in complex cascade reactions. clockss.org

Biophysical Interaction Analysis: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding kinetics and thermodynamics of this compound derivatives with their biological targets. This data is invaluable for understanding SAR and for the rational design of more potent inhibitors.

Photo-electrochemical Analysis: For derivatives with interesting photophysical properties, emerging techniques for the in situ analysis of intermediates on photo-electrochemical interfaces could reveal novel applications in areas like photocatalysis or biosensing. rsc.orgclockss.org

Innovations in Synthetic Methodologies to Access Complex Furo[3,2-c]pyridine Architectures with Propanoic Acid Moieties

Expanding the structural diversity of the furo[3,2-c]pyridine library is essential for exploring a wide range of biological activities. Future research must focus on developing innovative, efficient, and versatile synthetic methods to create complex derivatives centered around the this compound core.

Key areas for synthetic innovation include:

Novel Catalysis: The use of inexpensive and robust catalysts, such as Pd/C-Cu systems, combined with enabling technologies like ultrasound irradiation, has been shown to facilitate the synthesis of related furo[3,2-b]pyridines. nih.govresearchgate.net Exploring these methods for the [3,2-c] isomer could provide more sustainable and scalable synthetic routes.

Stereoselective Synthesis: For derivatives with chiral centers, developing methods for stereochemical control is paramount. Strategies such as enzymatic kinetic resolution and asymmetric reduction have been successfully used to control stereochemistry in related scaffolds and could be adapted for the synthesis of enantiomerically pure furo[3,2-c]pyridine derivatives. researchgate.net

Table 3: Comparison of Synthetic Strategies for Fused Heterocycles

Synthetic Methodology Description Key Advantages Reference
Cascade Process Sonogashira coupling followed by immediate intramolecular cyclization. High efficiency, builds complexity quickly. clockss.org
Ultrasound-Assisted Catalysis Use of ultrasound to promote reactions with heterogeneous catalysts (e.g., Pd/C). Mild conditions, inexpensive catalyst, operational simplicity. nih.govresearchgate.net
Multicomponent Reaction One-pot reaction combining three or more starting materials. High atom economy, convergent, time-effective. rsc.org
Enzymatic Resolution Use of enzymes to separate enantiomers of a chiral intermediate. High stereoselectivity, environmentally friendly. researchgate.net

Collaborative Research Initiatives for Bridging Disciplinary Gaps in Furo[3,2-c]pyridine Research

Realizing the full potential of this compound and its analogues will require a departure from siloed research efforts. The diverse skill sets needed—from synthetic chemistry and computational modeling to pharmacology and clinical science—necessitate the formation of interdisciplinary, collaborative initiatives.

Future progress will be accelerated by:

Academia-Industry Partnerships: Collaborations between academic labs, which excel at fundamental discovery and mechanism elucidation, and pharmaceutical companies, which have the resources for large-scale screening, preclinical development, and clinical trials, can bridge the translational gap.

Open Science Platforms: The creation of shared databases containing synthetic protocols, screening data, and computational models for furo[3,2-c]pyridine derivatives could prevent duplication of effort and foster a more collaborative research environment.

Interdisciplinary Consortia: Bringing together synthetic chemists, computational biologists, pharmacologists, and clinicians will ensure that research is target-oriented and clinically relevant from the outset. Such consortia can tackle the multifaceted challenges of drug discovery more effectively, from initial hit identification nih.govnih.gov to the development of innovative synthetic methodologies clockss.orgnih.gov and advanced analytical techniques. rsc.org The proven success and prevalence of the pyridine motif in FDA-approved drugs underscores the value of such focused, collaborative investment in promising heterocyclic scaffolds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid, and how is structural confirmation achieved?

The synthesis typically involves the following steps:

Perkin Reaction : Start with furan-2-carbaldehyde to synthesize 3-(furan-2-yl)acrylic acid (1a) under Perkin conditions (acetic anhydride, sodium acetate) .

Azide Formation : Convert the acrylic acid to an azide intermediate (3) using hydrazoic acid or sodium azide.

Cyclization : Heat the azide in diphenyl ether to form furo[3,2-c]pyridin-4(5H)-one (4a) via thermal cyclization.

Chlorination : Treat 4a with phosphorus oxychloride (POCl₃) to yield 4-chlorofuro[3,2-c]pyridine (7a).

Suzuki Coupling : React 7a with arylboronic acids to introduce substituents (e.g., phenyl groups) at the 4-position.

Q. Structural Validation :

  • 1H/13C NMR : Confirm regiochemistry and purity by analyzing proton and carbon shifts (e.g., aromatic protons at δ 6.5–8.5 ppm for furopyridine rings) .
  • HPLC/MS : Assess purity (>95%) and molecular weight confirmation (expected m/z for C₉H₇NO₃: 177.04) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation :
    • Respiratory Protection : Use fume hoods to avoid inhalation of dust/aerosols (classified as a respiratory irritant) .
    • Skin/Eye Protection : Wear nitrile gloves and safety goggles; immediate rinsing with water for 15+ minutes upon contact .
    • Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Spectroscopy :
    • NMR (1H/13C) : Assign peaks to confirm the furopyridine scaffold and propanoic acid moiety .
    • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .
  • Chromatography :
    • HPLC : Monitor purity using a C18 column with UV detection at 254 nm.
    • TLC : Track reaction progress (silica gel, ethyl acetate/hexane eluent).

Advanced Questions

Q. How can researchers address unexpected byproducts (e.g., dimeric structures) during Suzuki coupling of this compound derivatives?

  • Root Cause : Homocoupling of boronic acids or incomplete transmetalation can lead to dimers (e.g., 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) .
  • Optimization Strategies :
    • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) to improve coupling efficiency.
    • Temperature Control : Maintain 80–100°C to suppress side reactions.
    • Stoichiometry : Use 1.2–1.5 equivalents of boronic acid to minimize residual starting material.

Q. What strategies enhance the antimicrobial efficacy of this compound derivatives against resistant strains?

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve membrane permeability.
    • Explore hybrid molecules by conjugating with known antimicrobial agents (e.g., fluoroquinolones).
  • Biological Testing :
    • Pathogen Panel : Test against Gram-negative (e.g., Xanthomonas sp.) and fungal strains (e.g., Fusarium graminearum), where moderate activity (MIC 25–50 µg/mL) has been observed .
    • Synergy Studies : Combine with β-lactam antibiotics to overcome resistance mechanisms.

Q. How do electronic effects of substituents on the furopyridine ring influence nucleophilic substitution reactions?

  • Electron-Deficient Rings : Chlorine at the 4-position (7a) activates the ring for nucleophilic aromatic substitution (e.g., with amines or thiols) due to inductive withdrawal .
  • Substituent Screening :
    • Electron-Donating Groups (e.g., -OCH₃) : Reduce reactivity but improve solubility.
    • Steric Hindrance : Bulky groups (e.g., -Ph) at the 2-position may slow reaction kinetics.

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